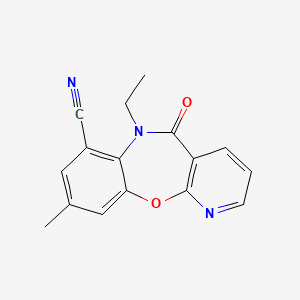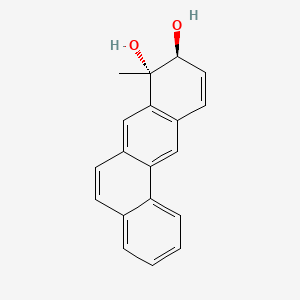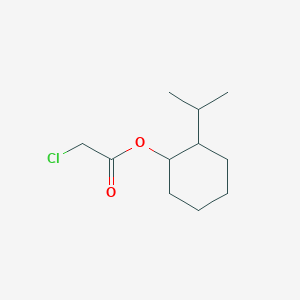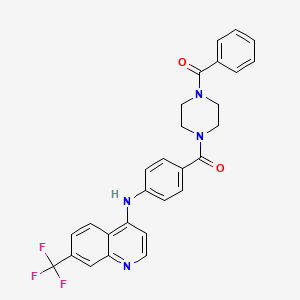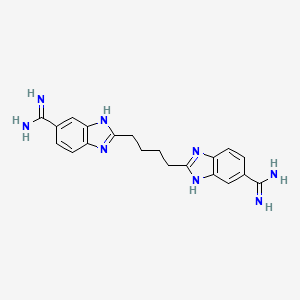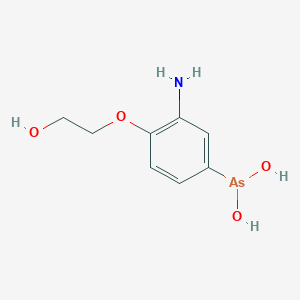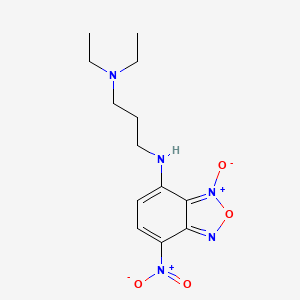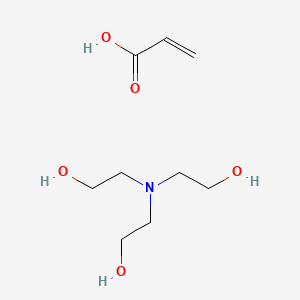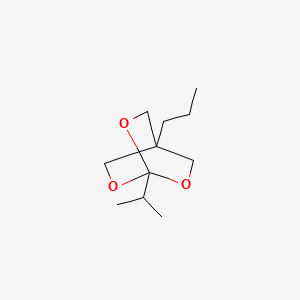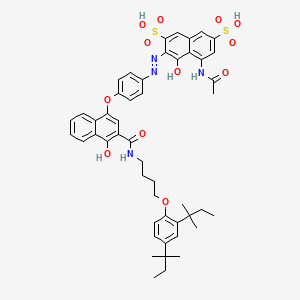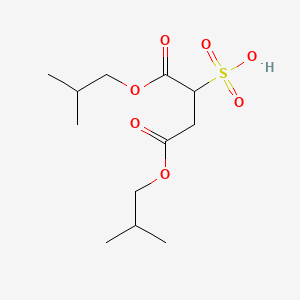
Diisobutyl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl sulfosuccinate is a chemical compound with the molecular formula C12H21NaO7S. It is commonly used as a surfactant due to its excellent wetting, emulsifying, and dispersing properties . This compound is also known by other names such as sodium this compound and is widely utilized in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. The first step involves the esterification of maleic anhydride with isobutanol to form diisobutyl maleate. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions .
The second step involves the sulfonation of diisobutyl maleate with sodium bisulfite to produce this compound. This reaction is also carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be carried out on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Diisobutyl sulfosuccinate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diisobutyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparación Con Compuestos Similares
Diisobutyl sulfosuccinate can be compared with other similar compounds such as dioctyl sulfosuccinate and diethylhexyl sulfosuccinate. While all these compounds share similar surfactant properties, this compound is unique due to its specific molecular structure, which imparts distinct wetting and emulsifying characteristics .
List of Similar Compounds
- Dioctyl sulfosuccinate
- Diethylhexyl sulfosuccinate
- Sodium docusate
Each of these compounds has its own unique properties and applications, making this compound a valuable addition to the family of sulfosuccinate surfactants .
Propiedades
Número CAS |
88-48-2 |
|---|---|
Fórmula molecular |
C12H22O7S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4/h8-10H,5-7H2,1-4H3,(H,15,16,17) |
Clave InChI |
NNARPPSIYMCXMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
